molecular formula C10H3D7O2 B1158168 Methyl trans-cinnamate - d7

Methyl trans-cinnamate - d7

Cat. No.: B1158168
M. Wt: 169.23
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl trans-cinnamate-d7 (C₁₀D₇H₃O₂) is a deuterated analog of methyl trans-cinnamate, where seven hydrogen atoms are replaced with deuterium (²H) . This isotopic labeling enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it serves as an internal standard for quantification and metabolic tracking . The compound retains the core structure of methyl trans-cinnamate—a cinnamic acid ester with a methyl group—but exhibits distinct physicochemical properties due to isotopic effects, such as altered bond stability and vibrational frequencies .

Properties

Molecular Formula

C10H3D7O2

Molecular Weight

169.23

Purity

95% min.

Synonyms

Methyl trans-cinnamate - d7

Origin of Product

United States

Comparison with Similar Compounds

Methyl trans-Cinnamate

  • Structure: Non-deuterated counterpart (C₁₀H₁₀O₂).
  • Applications : Widely used as a flavoring agent, plasticizer in polylactide (PLA) formulations, and precursor for synthesizing dihydrocoumarin derivatives .
  • Bioactivity : Inhibits mushroom tyrosinase (IC₅₀ = 1.2 mM) and exhibits antimicrobial properties against Candida glabrata .

Ethyl Cinnamate (EC), Isobutyl Cinnamate (IBC), and Allyl Cinnamate (AC)

  • Structural Differences : Varying ester groups (ethyl, isobutyl, allyl) compared to the methyl group in methyl trans-cinnamate-d5.
  • Material Science :
    • Plasticizing Efficiency : EC and IBC show superior compatibility with PLA, reducing glass transition temperature (Tg) by 15–20°C compared to methyl trans-cinnamate .
    • Thermal Stability : AC exhibits lower thermal degradation resistance due to allyl group reactivity .
  • Synthetic Utility : These esters are less commonly used as isotopic standards but share roles as green plasticizers and fragrance components .

Cinnamic Acid

  • Relationship : Hydrolyzed derivative of methyl trans-cinnamate.
  • Applications: Used in cancer research for its antiproliferative effects and as a precursor in phenylpropanoid biosynthesis .
  • Key Enzymes: Converted to p-coumaroyl-CoA by trans-cinnamate 4-monooxygenase (CYP73A), a critical step in lignin and flavonoid synthesis .

Isotopic Analogues

Methyl trans-Cinnamate-d7 vs. Non-Deuterated Esters

Property Methyl trans-Cinnamate-d7 Methyl trans-Cinnamate Ethyl Cinnamate
Molecular Weight 169.23 g/mol 162.19 g/mol 176.21 g/mol
Solubility Similar to non-deuterated form* Alcohols, ether, benzene Alcohols, esters
Analytical Use NMR/MS internal standard Flavor/fragrance additive Plasticizer
Bioactivity Presumed similar but untested Tyrosinase inhibition Not reported

*Deuterium substitution minimally affects solubility but alters vibrational modes in spectroscopic analysis .

Q & A

Q. How can isotopic dilution mass spectrometry (IDMS) be calibrated using Methyl trans-cinnamate-d7 for environmental quantification?

  • Methodological Answer : Prepare calibration standards with fixed deuterated/non-deuterated ratios (e.g., 1:1 to 1:10). Correct for matrix effects using standard addition. Validate linearity (R² >0.99) and limit of quantification (LOQ <1 ng/mL). Report uncertainties per ISO/IEC GUIDE 98-3 .

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